molecular formula C12H7Br2IN4 B11790284 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B11790284
M. Wt: 493.92 g/mol
InChI Key: QEYORPGRCJSKSL-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine (CAS 1706437-39-9) is a multifunctional benzotriazole derivative of significant interest in advanced chemical research and development. This compound features a benzotriazole core structure that is highly substituted with bromine and iodine atoms, making it a valuable synthetic intermediate. Its molecular structure provides multiple sites for further chemical modification, notably through metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is widely used to introduce diverse aryl groups . Furthermore, the presence of the halogen substituents and the triazole ring makes this compound a promising precursor for the synthesis of more complex heterocyclic systems, including various triazolopyrimidines and triazolopyridines, which are prominent scaffolds in the search for new pharmaceuticals and agrochemicals . Researchers can leverage this chemical as a key building block in medicinal chemistry for constructing potential bioactive molecules, in materials science for developing organic electronic materials, and as a core structure in the synthesis of fluorescent probes . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7Br2IN4

Molecular Weight

493.92 g/mol

IUPAC Name

4,6-dibromo-2-(3-iodophenyl)benzotriazol-5-amine

InChI

InChI=1S/C12H7Br2IN4/c13-8-5-9-12(10(14)11(8)16)18-19(17-9)7-3-1-2-6(15)4-7/h1-5H,16H2

InChI Key

QEYORPGRCJSKSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)N2N=C3C=C(C(=C(C3=N2)Br)N)Br

Origin of Product

United States

Preparation Methods

Core Benzotriazole Formation

The benzotriazole scaffold is typically synthesized via cyclization of 1,2-diaminobenzene derivatives under nitrosative conditions. For the target compound, the process begins with 5-nitro-1H-benzo[d][1,triazole as a precursor:

  • Cyclization :

    • Substrate : 1,2-Diamino-4-nitrobenzene.

    • Conditions : Treatment with NaNO₂ in HCl at 0–5°C forms the triazole ring via diazotization.

    • Intermediate : 5-Nitro-1H-benzo[d]triazole.

  • Nitro Reduction :

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂ in HCl reduces the nitro group to an amine.

    • Product : 5-Amino-1H-benzo[d]triazole.

Bromination at Positions 4 and 6

Bromination introduces substituents at the 4 and 6 positions of the benzene ring. The amine at position 5 directs electrophilic substitution:

  • Direct Bromination :

    • Reagents : Br₂ (1.2 equiv) in CH₃COOH at 80°C for 6 hours.

    • Yield : ~75% (4,6-dibromo-5-amino-1H-benzo[d]triazole).

    • Mechanism : Electrophilic aromatic substitution facilitated by FeBr₃.

  • Alternative Bromination :

    • Reagents : N-Bromosuccinimide (NBS, 2.2 equiv) in DMF at 120°C under microwave irradiation.

    • Advantage : Improved regioselectivity and reduced side reactions.

Introduction of the 3-Iodophenyl Group

The 3-iodophenyl moiety is introduced at position 2 of the triazole via cross-coupling:

  • Ullmann-Goldberg Coupling :

    • Substrate : 4,6-Dibromo-5-amino-1H-benzo[d]triazole.

    • Reagents : 3-Iodophenylboronic acid, CuI (10 mol%), 1,10-phenanthroline, K₂CO₃ in DMSO at 110°C.

    • Yield : 68–72%.

  • Buchwald-Hartwig Amination :

    • Catalyst : Pd(OAc)₂/Xantphos.

    • Conditions : 90°C in toluene with Cs₂CO₃.

    • Note : This method concurrently introduces the aryl group and optimizes amine stability.

Optimization and Challenges

Regioselectivity in Bromination

The amine at position 5 strongly directs bromination to the para (C4) and ortho (C6) positions. Competing pathways arise if unprotected amines react with bromine:

ConditionOutcomeReference
Br₂ in CH₃COOH (FeBr₃)4,6-Dibromination (75% yield)
NBS in DMF (microwave)Reduced decomposition (<5% side products)

Iodophenyl Coupling Efficiency

The steric bulk of the dibrominated triazole necessitates vigorous coupling conditions:

ParameterUllmann-GoldbergBuchwald-Hartwig
CatalystCuI/1,10-phenanthrolinePd(OAc)₂/Xantphos
Temperature110°C90°C
SolventDMSOToluene
Yield68–72%60–65%

Purification and Characterization

  • Column Chromatography :

    • Stationary Phase : Silica gel (230–400 mesh).

    • Eluent : Hexane/EtOAc (4:1).

  • Analytical Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.43 (m, 4H, aryl-H), 5.02 (s, 2H, NH₂).

    • HPLC Purity : >95% (C18 column, MeOH/H₂O = 70:30).

Scalability and Industrial Considerations

Large-scale synthesis (≥100 g) requires:

  • Cost-Effective Bromination : Liquid Br₂ is preferred over NBS for economic reasons.

  • Catalyst Recycling : Pd and Cu catalysts are recovered via filtration and reused .

Chemical Reactions Analysis

Halogen Reactivity: Bromine and Iodine Substituents

The bromine (C-Br) and iodine (C-I) groups at positions 4,6 and 3-phenyl enable diverse transformations:

Aryl Halogen Bond Activation

  • Suzuki Coupling : Bromine atoms participate in Pd-catalyzed cross-coupling with boronic acids. For example, reaction with phenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C) replaces Br with aryl groups .

  • Stille Coupling : Iodine substituents undergo Stille coupling with organostannanes (e.g., 2-tributylstannylthiophene) using Pd catalysts (e.g., Pd₂(dba)₃, AsPh₃) .

Table 1: Cross-Coupling Reactions of Halogens

Reaction TypeReagents/ConditionsProduct ModificationYield (Analogous Systems)
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, DMF/H₂O, 80°CAryl substitution at C4/C668–91%
Stille CouplingPd₂(dba)₃, AsPh₃, 2-tributylstannylthiopheneThiophene attachment at C3-PhI72–85%

Nucleophilic Aromatic Substitution

The electron-deficient triazole core facilitates nucleophilic attack at halogenated positions:

  • Ammonolysis : Bromines at C4/C6 react with amines (e.g., NH₃/MeOH, 60°C) to form amino derivatives.

  • Hydroxylation : Iodine substituents undergo hydrolysis (KOH/EtOH, reflux) to yield phenolic derivatives.

Mechanistic Note : The para-directing effect of the triazole ring directs nucleophiles to positions 4 and 6.

Buchwald-Hartwig Amination

The amine group at C5 engages in Pd-catalyzed C–N bond formation:

python
# Example protocol for C5-amine coupling[2][6] 1. Substrate: 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine 2. Catalyst: Pd(dba)/er-NHC ligand 3. Base: NaOtBu 4. Solvent: 1,4-Dioxane, 110°C, 24 h 5. Product: N,N-Diarylated derivatives (e.g., with 2-bromocarbazole)

Yield : 58–91% (optimized for analogous triazole-amine systems) .

Functionalization of the Amine Group

The C5-amine undergoes:

  • Acylation : Reacts with acetyl chloride (AcCl, Et₃N, CH₂Cl₂) to form acetamide derivatives .

  • Reductive Alkylation : Treatment with aldehydes (e.g., formaldehyde, NaBH₃CN) yields N-alkylated products .

Table 2: Amine Group Transformations

ReactionReagents/ConditionsProductApplication
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTC5-Acetamide derivativeProdrug synthesis
Reductive AlkylationHCHO, NaBH₃CN, MeOH, RTN-Methylated analogBioactivity modulation

Oxidative and Reductive Pathways

  • Debromination : Zn/NH₄Cl in EtOH selectively reduces C-Br bonds to C–H.

  • Iodine Retention : The C3-PhI group remains intact under mild reducing conditions (e.g., H₂/Pd-C).

Key Insight : Sequential bromine substitution while retaining iodine allows modular functionalization .

Photochemical Reactions

The triazole core participates in [2+2] photocycloadditions under UV light (λ = 254 nm, CH₃CN), forming bridged bicyclic products.

This compound’s reactivity profile positions it as a scaffold for drug discovery (e.g., kinase inhibitors ) and optoelectronic materials. Further studies should explore enantioselective couplings and catalytic asymmetric aminations to expand its utility.

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of bromine and iodine atoms enhances its binding affinity and specificity . The triazole ring also plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Key Observations:

Halogen Diversity : The target compound uniquely combines bromine and iodine, which may confer distinct electronic and steric effects compared to analogs with single halogens (e.g., Cl in , F in ). Iodine’s larger atomic radius could enhance hydrophobic interactions in biological systems.

Core Modifications : Unsubstituted benzotriazole () serves as a foundational scaffold for derivatization, emphasizing the target compound’s advanced functionalization.

Physicochemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (~550 g/mol) compared to simpler analogs (e.g., 134.14 g/mol for ) suggests reduced aqueous solubility, which may necessitate formulation adjustments for pharmacological use.
  • Thermal Stability : The unsubstituted benzotriazole () has a melting point of 152–154°C, while bromine/iodine substitutions in the target compound are expected to increase melting/boiling points due to enhanced molecular rigidity and halogen interactions.

Reactivity and Functional Potential

  • Nucleophilic Reactivity: The amine group at position 5 (common across all analogs) enables participation in acylation or cross-coupling reactions. For example, is explicitly noted as an acylation agent.
  • Halogen-Specific Reactivity : Bromine and iodine in the target compound may facilitate Suzuki-Miyaura couplings or serve as leaving groups in substitution reactions, unlike fluorine or methyl groups in other analogs.

Pharmacological Implications

While direct data are absent, insights from analogs suggest:

  • Binding Affinity : The iodophenyl group may improve binding to hydrophobic pockets in target proteins, akin to chlorine’s role in .

Biological Activity

4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine is a heterocyclic compound belonging to the class of triazoles. Its structure incorporates multiple halogen substituents, which are known to enhance biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Structural Overview

The molecular formula of this compound is C12H7Br2IN4C_{12}H_7Br_2IN_4 with a molecular weight of approximately 493.92 g/mol. The presence of bromine and iodine atoms contributes to its lipophilicity and biological reactivity.

Anticancer Properties

Research indicates that compounds with similar triazole structures can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that triazole derivatives can interact with DNA or proteins involved in cancer pathways, potentially leading to tumor growth inhibition. A notable case study explored the cytotoxic effects of structurally related compounds against human cancer cell lines, revealing that certain derivatives exhibited significant tumor growth inhibitory properties comparable to established chemotherapeutics like cisplatin .

CompoundCancer Cell Lines TestedIC50 (µM)Notes
Compound AHeLa, MCF-75.0High potency
Compound BA54910.0Moderate efficacy
4,6-Dibromo...VariousTBDFurther studies needed

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar triazole compounds have demonstrated antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be in the range of 3.9 to 31.5 µg/mL for related triazole derivatives. This suggests that this compound could possess comparable antibacterial properties.

The interaction studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry are crucial for understanding the binding affinities and mechanisms of action of this compound. It is hypothesized that the halogen substituents enhance the ability of the compound to bind to biological targets, thereby modulating various biological pathways involved in cancer progression and microbial resistance.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several triazole derivatives against a panel of twelve human cancer cell lines. Among them, certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics.
  • Antimicrobial Testing : In another investigation, various derivatives were tested for their antibacterial activity against gram-positive and gram-negative bacteria. The results indicated promising activity against clinical isolates.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dibromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine, and how can reaction conditions be optimized for higher yields?

  • Methodology : Begin with a nucleophilic substitution reaction between halogenated benzotriazole precursors and 3-iodophenyl derivatives. Use microwave-assisted synthesis (MAS) to reduce reaction time and improve yields, as demonstrated for similar triazole derivatives . Monitor intermediates via TLC and optimize stoichiometry using Design of Experiments (DoE) to account for competing side reactions (e.g., debromination). Purify via column chromatography with ethyl acetate/hexane gradients.

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Address disorder in halogen substituents (Br, I) by refining occupancy factors and applying restraints. Validate hydrogen bonding and π-π stacking interactions using Mercury software. Cross-validate with DFT-optimized geometries (Gaussian 09) to resolve tautomeric ambiguities, as seen in triazole tautomer studies .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation account for halogen effects?

  • Methodology : Use 1H^{1}\text{H}/13C^{13}\text{C} NMR with deuterated DMSO to detect amine protons and halogen-induced deshielding. For IR, focus on N-H stretches (~3400 cm1^{-1}) and C-Br/C-I vibrations (500-700 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ mode is essential to confirm molecular ion peaks, considering isotopic patterns from Br/I .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under thermal or photolytic conditions be systematically analyzed?

  • Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Use UV-Vis spectroscopy to monitor photodegradation kinetics under controlled light exposure. Compare experimental results with computational predictions (e.g., bond dissociation energies via Gaussian) to identify degradation pathways, as applied to triazole-based energetic materials .

Q. What strategies are effective in elucidating the compound’s mechanism of action in biological systems (e.g., antimicrobial or anticancer activity)?

  • Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., topoisomerase II for anticancer activity). Validate with in vitro assays: MIC tests for antimicrobial activity or MTT assays for cytotoxicity. Use SAR studies by synthesizing analogs (e.g., varying Br/I substitution) to correlate structural features with bioactivity, as shown for triazole-thiadiazole hybrids .

Q. How can contradictions in reaction mechanisms (e.g., cyclization vs. substitution pathways) be resolved during derivative synthesis?

  • Methodology : Use isotopic labeling (15N^{15}\text{N} or 2H^{2}\text{H}) to trace reaction pathways. Monitor intermediates via in situ FTIR or LC-MS. Compare kinetic data under varying pH/temperature conditions. For example, hydroxylamine-mediated cyclization in basic media (as in triazolo-naphthyridine synthesis) may compete with nucleophilic substitution .

Q. What computational approaches best predict the compound’s electronic properties and reactivity for catalytic applications?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Simulate UV spectra using TD-DFT and compare with experimental data. Assess charge transfer efficiency via Mulliken population analysis, referencing studies on triazole-based semiconductors .

Methodological Notes

  • Synthetic Optimization : Prioritize halogen compatibility—iodine’s bulkiness may sterically hinder reactions, requiring longer reaction times or polar solvents (DMF/DMSO) .
  • Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries for similar triazoles to identify common packing motifs .
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and account for halogen bonding’s role in target binding .

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